An In-depth Technical Guide to 3,3-Diphosphonopropanoic Acid: Structure, Properties, and Therapeutic Potential
An In-depth Technical Guide to 3,3-Diphosphonopropanoic Acid: Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3-Diphosphonopropanoic acid is a member of the bisphosphonate class of compounds, characterized by a P-C-P backbone. While specific experimental data for this particular molecule is limited in publicly accessible literature, this guide provides a comprehensive overview of its anticipated chemical structure, properties, and biological activity based on established principles of organophosphorus chemistry and the well-documented pharmacology of related bisphosphonates. The primary focus is its role as a potential inhibitor of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway, and its implications for drug development in bone resorption disorders and oncology. This document synthesizes theoretical knowledge with practical insights to serve as a valuable resource for researchers in the field.
Introduction to 3,3-Diphosphonopropanoic Acid
Bisphosphonates are a class of drugs widely used in the treatment of various bone disorders, including osteoporosis, Paget's disease, and cancer-related bone metastases. Their therapeutic efficacy stems from their high affinity for hydroxyapatite, the mineral component of bone, and their ability to inhibit osteoclast-mediated bone resorption. 3,3-Diphosphonopropanoic acid, as a member of this family, is of significant interest for its potential pharmacological activities.
This guide will delve into the chemical identity, structural features, and predicted physicochemical properties of 3,3-Diphosphonopropanoic acid. Furthermore, it will explore its expected mechanism of action as a farnesyl pyrophosphate synthase (FPPS) inhibitor, a well-established target for nitrogen-containing bisphosphonates. By providing a detailed theoretical framework and referencing data from closely related analogs, this document aims to equip researchers with the foundational knowledge required for the synthesis, characterization, and evaluation of this promising compound.
Chemical Structure and Physicochemical Properties
Chemical Structure
The IUPAC name for this compound is 3,3-diphosphonopropanoic acid . Its molecular formula is C₃H₈O₇P₂.
Figure 1: Chemical structure of 3,3-Diphosphonopropanoic acid.
Physicochemical Properties (Predicted and Inferred)
The table below summarizes the key predicted and inferred physicochemical properties of 3,3-Diphosphonopropanoic acid. These values are based on its chemical structure and data from analogous compounds, such as 3-phosphonopropionic acid.[2][3]
| Property | Value | Source/Basis |
| Molecular Weight | 222.01 g/mol | Calculated |
| IUPAC Name | 3,3-diphosphonopropanoic acid | Nomenclature |
| CAS Number | 4775-92-2 | [1] |
| Molecular Formula | C₃H₈O₇P₂ | Calculated |
| Appearance | Expected to be a white crystalline solid | Analogy to other bisphosphonates |
| pKa Values | Multiple pKa values are expected due to the presence of one carboxylic acid and two phosphonic acid groups. The first pKa of the phosphonic acid groups is expected to be around 1-2, with subsequent pKas around 6-7 and >10. The carboxylic acid pKa is expected to be around 4-5. | Analogy to phosphoric and carboxylic acids.[4] |
| Solubility | High solubility in water is anticipated due to the presence of multiple polar, ionizable groups.[2] Solubility in non-polar organic solvents is expected to be low. | Structural analysis and analogy.[2] |
Mechanism of Action: Inhibition of Farnesyl Pyrophosphate Synthase (FPPS)
The primary molecular target of many bisphosphonates is Farnesyl Pyrophosphate Synthase (FPPS), a key enzyme in the mevalonate pathway.[5] This pathway is crucial for the biosynthesis of isoprenoids, which are essential for various cellular processes, including protein prenylation.
The Mevalonate Pathway and FPPS
FPPS catalyzes the sequential condensation of isopentenyl pyrophosphate (IPP) with dimethylallyl pyrophosphate (DMAPP) and geranyl pyrophosphate (GPP) to produce farnesyl pyrophosphate (FPP). FPP is a precursor for cholesterol, steroid hormones, and the prenyl groups that are attached to small GTP-binding proteins like Ras, Rho, and Rab.
Figure 2: Simplified schematic of the mevalonate pathway and the site of inhibition by 3,3-Diphosphonopropanoic acid.
Molecular Mechanism of FPPS Inhibition
3,3-Diphosphonopropanoic acid, like other bisphosphonates, is expected to act as a competitive inhibitor of FPPS with respect to the allylic substrates (DMAPP and GPP).[6] The diphosphonate moiety mimics the pyrophosphate group of the natural substrates, allowing it to bind to the active site of the enzyme. This binding is often stabilized by coordination with magnesium ions. The specific side chain of the bisphosphonate also plays a crucial role in determining the inhibitory potency.
While a specific inhibition constant (Ki) for 3,3-Diphosphonopropanoic acid is not available in the literature, other bisphosphonates exhibit Ki values for human FPPS in the nanomolar range.[7] For example, the Ki values for risedronate and zoledronate are approximately 1.23 nM and 1.25 nM, respectively.[7]
Synthesis and Characterization
General Synthetic Approach
A general and widely applicable method for the synthesis of diphosphonic acids involves the reaction of a carboxylic acid with phosphorous acid and a phosphorus trihalide, typically phosphorus trichloride. This one-pot reaction is often carried out without a solvent. The resulting intermediate is then hydrolyzed to yield the final diphosphonic acid.
Step-by-Step Generalized Protocol:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, add phosphorous acid (approximately 1.25 molar equivalents relative to the carboxylic acid).
-
Melt Formation: Heat the flask to melt the phosphorous acid (around 95 °C) under an inert atmosphere (e.g., nitrogen).
-
Carboxylic Acid Addition: Add the carboxylic acid (in this case, a precursor to the propanoic acid moiety, 1.0 molar equivalent) to the molten phosphorous acid and stir until a homogeneous mixture is obtained.
-
Phosphorus Trihalide Addition: Slowly add phosphorus trichloride (approximately 2.0 molar equivalents) dropwise to the reaction mixture while maintaining the temperature.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) for several hours (typically 16-20 hours).
-
Hydrolysis: Cool the reaction mixture and then carefully add water. Heat the mixture to reflux for an extended period (e.g., 8 hours) to ensure complete hydrolysis of the intermediates.
-
Isolation and Purification: After cooling, the product can be precipitated by the addition of a suitable alcohol (e.g., ethanol or isopropanol). The resulting solid can be collected by filtration, washed, and dried. Further purification can be achieved by recrystallization.
Disclaimer: This is a generalized protocol and requires optimization for the specific synthesis of 3,3-Diphosphonopropanoic acid.
Characterization Techniques
The successful synthesis and purity of 3,3-Diphosphonopropanoic acid would be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show signals corresponding to the protons on the propanoic acid backbone.
-
¹³C NMR: Would reveal the three distinct carbon environments. The carbon atom bonded to the two phosphorus atoms would exhibit a characteristic triplet due to one-bond C-P coupling.[8]
-
³¹P NMR: Is a crucial technique for phosphorus-containing compounds and would show a characteristic signal for the two equivalent phosphorus atoms.[9]
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Elemental Analysis: To determine the percentage composition of carbon, hydrogen, and oxygen.
Applications in Research and Drug Development
As a potential FPPS inhibitor, 3,3-Diphosphonopropanoic acid holds promise for various therapeutic applications, primarily in the fields of bone metabolism and oncology.
Bone Resorption Disorders
By inhibiting osteoclast function, bisphosphonates are the cornerstone of treatment for osteoporosis and other conditions characterized by excessive bone loss. The high affinity of the diphosphonate group for bone mineral ensures targeted delivery to the site of action.
Oncology
The inhibition of FPPS has also been shown to have direct and indirect anti-tumor effects.[10] By disrupting protein prenylation, bisphosphonates can interfere with the function of oncogenic proteins. Furthermore, the accumulation of IPP resulting from FPPS inhibition can activate γδ T cells, which have cytotoxic activity against tumor cells.
Research Tool
3,3-Diphosphonopropanoic acid can serve as a valuable research tool for studying the mevalonate pathway and the role of FPPS in various cellular processes. Its well-defined (though predicted) structure and mechanism of action make it a suitable probe for investigating the downstream effects of FPPS inhibition.
Conclusion
3,3-Diphosphonopropanoic acid represents a molecule of significant interest within the broader class of bisphosphonate compounds. While a comprehensive experimental characterization is not yet available in the public domain, this guide provides a robust theoretical framework for its chemical structure, physicochemical properties, and biological activity as a potent inhibitor of farnesyl pyrophosphate synthase. The insights presented herein, drawn from the well-established principles of medicinal and organophosphorus chemistry, are intended to facilitate further research and development of this and related compounds for potential therapeutic applications in bone diseases and cancer. Further experimental validation of the predicted properties and biological activity is a critical next step in realizing the full potential of 3,3-Diphosphonopropanoic acid.
References
-
Solubility of Things. (n.d.). 3-Phosphonopropionic acid. Retrieved March 7, 2026, from [Link]
-
Discovery of potent inhibitor for farnesyl pyrophosphate synthase in the mevalonate pathway. (2016). Sci-Hub. Retrieved March 7, 2026, from [Link]
- Howell, S. B. (2001). Clinical applications of a novel sustained-release injectable drug delivery system: DepoFoam technology. Cancer Journal, 7(3), 219-227.
- Dunford, J. E., et al. (2008). The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants. The Journal of Biological Chemistry, 283(35), 24008-24018.
-
JEOL. (n.d.). NM230005E. Retrieved March 7, 2026, from [Link]
- McKenna, C. E., et al. (2011). Farnesyl pyrophosphate synthase modulators: a patent review (2006 - 2010).
-
University of Sheffield. (n.d.). 31 Phosphorus NMR. Retrieved March 7, 2026, from [Link]
- Russell, R. G. G. (2011). Bisphosphonates: The first 40 years. Bone, 49(1), 2-19.
-
Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved March 7, 2026, from [Link]
-
PubChem. (n.d.). 3-Phosphonopropionic acid. Retrieved March 7, 2026, from [Link]
- Kavanagh, K. L., et al. (2006). The molecular mechanism of nitrogen-containing bisphosphonates as antiosteoporosis drugs. Proceedings of the National Academy of Sciences, 103(20), 7829-7834.
- Wiemer, A. J., Wiemer, D. F., & Hohl, R. J. (2011). Geranylgeranyl- and farnesyl-diphosphate synthase inhibitors: a new class of anticancer agents. Current Topics in Medicinal Chemistry, 11(21), 2694-2705.
- Jahnke, W., et al. (2010). Allosteric non-bisphosphonate FPPS inhibitors identified by fragment-based discovery.
-
SciFinder. (n.d.). CAS SciFinder. Retrieved March 7, 2026, from [Link]
-
Reaxys. (n.d.). Reaxys. Retrieved March 7, 2026, from [Link]
- Google Patents. (n.d.). US4927814A - Diphosphonate derivatives, pharmaceutical compositions and methods of use.
- Google Patents. (n.d.). EP2598509B1 - Diphosphonate compounds and preparation method and use thereof.
- Franz, R. G. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. AAPS PharmSci, 3(2), E12.
- Szymańska, E., et al. (2022). Synthesis of Four Enantiomers of (1-Amino-3-Hydroxypropane-1,3-Diyl)Diphosphonic Acid as Diphosphonate Analogues of 4-Hydroxyglutamic Acid. Molecules, 27(9), 2699.
- Berkowitz, D. B., et al. (2007). Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents. Tetrahedron: Asymmetry, 18(12), 1391-1397.
-
PubChem. (n.d.). 3-Phosphonopropionic acid. Retrieved March 7, 2026, from [Link]
-
ZirChrom. (n.d.). Biological buffers pKa calculation. Retrieved March 7, 2026, from [Link]
Sources
- 1. 4775-92-2|3,3-Diphosphonopropanoic acid|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Phosphonopropionic acid | C3H7O5P | CID 1682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Reaxys Substances — NodePit [nodepit.com]
- 5. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reaxys [rcs-supplierportal.innodata.com]
- 7. Farnesyl pyrophosphate synthase modulators: a patent review (2006 - 2010) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Searching SciFinder | College of DuPage Library [codlrc.org]
- 9. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 10. Human farnesyl pyrophosphate synthase is allosterically inhibited by its own product - PMC [pmc.ncbi.nlm.nih.gov]
